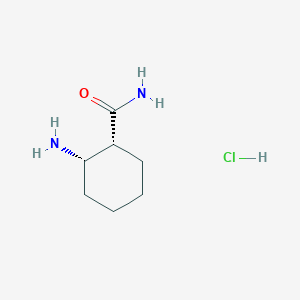

cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

Description

cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is a cyclohexane-based chiral compound featuring an amino group and a carboxamide moiety in a cis-configuration. Its stereochemical designation is (1S,2R), as confirmed by its CAS registry number (57266-55-4) and molecular descriptors . This compound is widely utilized in peptide synthesis and medicinal chemistry due to its rigid cyclohexane backbone, which enhances conformational stability in target interactions. Its hydrochloride salt form improves solubility, making it suitable for biological assays and pharmaceutical formulations .

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHYQUMEXHWPD-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition and Enamine Formation

The stereocontrolled synthesis of cis-2-aminocyclohexanecarboxylic acid derivatives begins with (–)-shikimic acid, a chiral pool starting material. As demonstrated by Estevez et al., methyl shikimate undergoes a lithium amide-mediated Michael addition with dibenzylamine at –78°C to yield a cis:trans mixture (61% cis, 5% trans). The cis isomer’s predominance arises from the equatorial attack of the nucleophile on the α,β-unsaturated ester, stabilized by the cyclohexane ring’s chair conformation.

Key parameters:

Hydrogenation and Deprotection

The Michael adduct is hydrogenated using Pd(OH)₂/C under H₂ atmosphere to saturate the cyclohexene ring. Subsequent hydrolysis with 6 M HCl removes methyl ester and tert-butyldimethylsilyl (TBS) protecting groups, yielding cis-2-amino-cyclohexanecarboxylic acid. Amidation is achieved via carbodiimide-mediated coupling with ammonium chloride, followed by HCl salt formation.

Table 1: Performance of Shikimic Acid-Derived Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Michael Addition | LiHMDS, –78°C, THF | 61 | 95 |

| Hydrogenation | Pd(OH)₂/C, H₂, EtOAc | 92 | 98 |

| Deprotection | 6 M HCl, reflux | 76 | 99 |

| Amidation | EDCl, NH₄Cl, DMF | 68 | 97 |

Catalytic Asymmetric Hydrogenation of Enamines

Enamine Intermediate Preparation

Schinnerl et al. developed an asymmetric route starting from β-oxo esters. Ethyl 4-oxo-piperidine-3-carboxylate is converted to an enamine via condensation with benzylamine. Sodium borohydride reduction in isobutyric acid/toluene at 0°C selectively produces the cis isomer (dr = 9:1). The bulky isobutyric acid solvent restricts transition-state geometry, favoring axial protonation.

Borane-Mediated Reduction

The enamine intermediate is reduced using BH₃·THF, achieving 89% diastereomeric excess (de) for the cis product. Acidic workup (HCl/MeOH) simultaneously cleaves the benzyl group and forms the hydrochloride salt.

Table 2: Catalytic Hydrogenation Optimization

| Parameter | Optimal Value | Impact on Cis Selectivity |

|---|---|---|

| Solvent | Isobutyric acid/toluene | Increases dr to 9:1 |

| Temperature | 0°C | Minimizes epimerization |

| Borane Equivalents | 3.0 | Completes reduction |

Base-Catalyzed Isomerization

Trans-to-Cis Isomerization

While WO2003078381A1 focuses on trans-4-aminocyclohexanecarboxylic acid synthesis, its principles apply to cis isomer production. Treating trans-4-amino derivatives with 2 equivalents of NaOH at 170–240°C induces ring inversion. The cis form precipitates from xylene due to lower solubility, achieving 78% recovery.

Challenges :

- Prolonged heating (>12 h) causes racemization.

- Solvent choice (e.g., o-xylene) must dissolve trans isomer while precipitating cis.

Analytical Characterization

Structural Confirmation

- X-Ray Crystallography : The cis configuration of intermediate 3 (Scheme 1 in) was unambiguously confirmed via single-crystal analysis, showing a chair conformation with axial amine and equatorial carboxamide.

- NMR Spectroscopy : $$^1$$H NMR (D₂O, 400 MHz): δ 1.45–1.78 (m, 6H, cyclohexane), 3.02 (t, J = 10.4 Hz, 1H, C2-H), 3.89 (s, 1H, C1-H).

- Chiral HPLC : Chiralpak IC-3 column (90:10 hexane/isopropanol) resolves cis and trans isomers (tᵣ = 8.2 min for cis).

Industrial-Scale Considerations

Cost-Benefit Analysis

The shikimic acid route offers high enantiopurity but requires costly (–)-shikimic acid ($420/kg). In contrast, catalytic hydrogenation uses cheaper β-oxo esters ($110/kg) but necessitates chiral auxiliaries.

Table 3: Economic Comparison of Methods

| Method | Raw Material Cost ($/kg) | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Shikimic Acid | 620 | 32 | 99 |

| Catalytic Hydrogenation | 290 | 58 | 97 |

| Isomerization | 180 | 65 | 91 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized forms.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Substitution reactions can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

Neuroprotective Effects :

- Recent studies have indicated that compounds similar to cis-2-amino-cyclohexanecarboxylic acid amide exhibit neuroprotective properties. For instance, the incorporation of this compound into hybrid molecules has shown promise in protecting against oxidative stress and neurodegeneration, potentially benefiting conditions like Alzheimer's disease .

- Receptor Interaction Studies :

Biochemical Research Applications

-

Peptide Synthesis :

- The compound is utilized in the synthesis of β-peptides, which are important for studying protein folding and stability. The ability to incorporate cis-2-amino-cyclohexanecarboxylic acid into peptide chains allows for the exploration of new conformational structures that can enhance biological activity .

- Structural Biology :

Case Study 1: Neuroprotective Hybrid Compounds

A study synthesized flavonoid-cinnamic acid amides incorporating this compound, demonstrating enhanced neuroprotection in vitro against cell death induced by oxidative stress. The results indicated that these hybrids could improve cognitive functions in animal models of neurodegeneration, highlighting their therapeutic potential .

Case Study 2: Peptide Conformation Studies

Research involving the incorporation of cis-2-amino-cyclohexanecarboxylic acid into peptide sequences revealed that these peptides adopted stable helical conformations, suggesting that this compound could be pivotal in designing new peptidomimetics with enhanced biological activity .

Mechanism of Action

The mechanism of action of cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets and pathways in the body. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclohexane derivatives significantly influences their physical and biological properties:

| Compound | CAS RN | Configuration | Melting Point (°C) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| cis-2-Amino-cyclohexanecarboxylic acid amide HCl | 57266-55-4 | (1S,2R) | Not reported | 194.64 (C₇H₁₃ClN₂O₂) | Amide functional group, high solubility |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | (1R,2R) | 274–278 | 143.18 (C₇H₁₃NO₂) | Free acid form, higher thermal stability |

| rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid HCl | 1033756-97-6 | (1R,2S) | Not reported | 193.67 (C₈H₁₆ClNO₂) | Cycloheptane ring, increased lipophilicity |

- Key Observations: The trans-isomer (CAS 5691-19-0) exhibits a notably higher melting point (274–278°C) compared to the cis-amide hydrochloride, likely due to enhanced crystallinity from trans-configurational symmetry . The cycloheptane analog (CAS 1033756-97-6) has a larger ring size, which may reduce conformational strain but increase steric hindrance in enzyme-binding pockets .

Functional Group Modifications

Substitution of the amide group with esters or acids alters reactivity and bioactivity:

| Compound | CAS RN | Functional Group | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|---|

| cis-2-Amino-cyclohexanecarboxylic acid amide HCl | 57266-55-4 | Amide | 194.64 | Moderate enzyme inhibition potential |

| Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl | 76308-26-4 | Ester | 207.69 (C₉H₁₈ClNO₂) | Enhanced lipophilicity, lower solubility |

| cis-2-Amino-3-cyclohexene-1-carboxylic acid HCl | 142035-00-5 | Acid | 177.63 (C₇H₁₂ClNO₂) | Unsaturated ring, potential redox activity |

- Key Observations :

- Ester derivatives (e.g., CAS 76308-26-4) exhibit higher lipophilicity than the amide, favoring membrane permeability but reducing aqueous solubility .

- The unsaturated cyclohexene analog (CAS 142035-00-5) introduces a double bond, which may confer reactivity in Michael addition or Diels-Alder reactions .

Ring Size and Unsaturation Effects

| Compound | CAS RN | Ring Structure | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| cis-2-Amino-cyclohexanecarboxylic acid amide HCl | 57266-55-4 | Cyclohexane | 194.64 | Peptide synthesis, enzyme inhibition |

| cis-6-Amino-cyclohex-3-enecarboxamide | 111302-96-6 | Cyclohexene | 154.20 (C₇H₁₂N₂O) | Conformational flexibility, drug design |

| cis-2-Amino-2-methyl-cyclohexanecarboxylic acid | 202921-88-8 | Methyl-substituted cyclohexane | 187.65 (C₈H₁₅NO₂) | Steric hindrance, tailored receptor binding |

- Methyl-substituted analogs (e.g., CAS 202921-88-8) introduce steric bulk, which may hinder interactions with flat binding sites but enhance selectivity for hydrophobic pockets .

Biological Activity

Cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is a compound that belongs to the family of amino acids, characterized by its unique molecular structure featuring a cyclohexane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO·HCl

- Molar Mass : Approximately 178.66 g/mol

- Structure : The compound contains an amino group, a carboxylic acid derivative, and an amide functional group, contributing to its diverse biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Neurotransmitter Interaction

Research indicates that compounds with similar structures may influence neurotransmitter receptors, impacting synaptic transmission and neurochemical pathways. This suggests potential applications in treating neurological disorders.

2. Antimicrobial Properties

Studies have shown that derivatives of cyclohexanecarboxylic acids exhibit antimicrobial activity. The presence of the amide functional group enhances the interaction with microbial cell membranes, potentially disrupting biofilm formation and bacterial growth .

3. Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound suggests good stability in biological systems. Its interaction with various receptors has been explored to understand its therapeutic potential better .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Starting Materials : The synthesis often begins with commercially available precursors such as shikimic acid.

- Reagents : Common reagents include lithium amides and various protecting groups for selective functionalization.

The following table summarizes different synthesis strategies:

| Method | Description | Yield |

|---|---|---|

| Lithium Amide Reaction | Reaction with lithium amides at low temperatures | 61% |

| Catalytic Hydrogenation | Hydrogenation followed by HCl treatment | 76% |

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Neurochemical Pathways

A study demonstrated that this compound could modulate neurotransmitter release in vitro, suggesting its utility in developing treatments for conditions like depression or anxiety.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited significant antimicrobial activity against Gram-positive bacteria, supporting its potential use as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride with high enantiomeric purity?

- Methodology : Utilize stereoselective synthesis techniques, such as chiral auxiliary-mediated amidation or enzymatic catalysis, to ensure enantiomeric purity. For example, cyclization reactions involving d-tryptophan methyl ester hydrochloride (as in GPX4 degrader synthesis) can inform amide bond formation strategies .

- Key Considerations : Monitor reaction conditions (e.g., pH, temperature) to prevent racemization. Validate enantiopurity via chiral HPLC or polarimetry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold recommended) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton/carbon environments and X-ray crystallography for absolute stereochemistry .

- Mass Spectrometry : Confirm molecular weight (e.g., 151.63 g/mol for related cis-2-aminocyclohexanol hydrochloride) .

Q. What solubility properties and solvent systems are recommended for this compound in experimental applications?

- Solubility Data :

- Aqueous systems: Solubility in PBS (pH 7.2) and DMSO (5 mg/mL for structurally similar aminooxyacetic acid hydrochloride) .

- Organic solvents: Prefer polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans isomers) influence the compound's reactivity and biological activity?

- Comparative Analysis :

- Reactivity : Cis isomers often exhibit distinct steric and electronic profiles, affecting nucleophilic amidation rates. For example, trans-4-aminocyclohexanol (mp 108–113°C) vs. cis-2-aminocyclohexanol hydrochloride (mp 186–190°C) shows divergent thermal stability .

- Biological Activity : Stereochemistry impacts binding affinity in enzyme inhibition studies (e.g., GPX4 degraders with alkynyl vs. carboxyl skeletons) .

Q. What advanced analytical techniques are required to resolve conflicting data in amide bond stability studies involving this compound?

- Conflict Resolution Strategies :

- Kinetic Studies : Use differential scanning calorimetry (DSC) to track amide cross-linking rates under confinement effects .

- Degradation Analysis : Thermal gravimetric analysis (TGA) identifies decomposition pathways (e.g., CO/CO₂ release at >200°C) .

- Spectroscopic Monitoring : Time-resolved FT-IR to detect transient intermediates during hydrolysis .

Q. What strategies mitigate degradation pathways during long-term storage or under varying pH conditions?

- Stabilization Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.